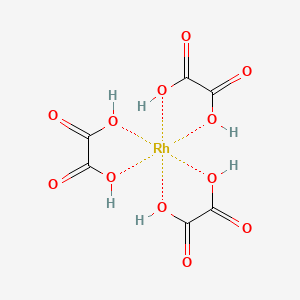
Tris(oxalato)rhodate(3-), tripotassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(oxalato)rhodate(3-), tripotassium is a coordination compound consisting of a rhodium ion complexed with three oxalate ligands and balanced by three potassium ions. This compound is known for its vibrant color and its role in various chemical processes, particularly in the field of coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(oxalato)rhodate(3-), tripotassium typically involves the reaction of rhodium(III) chloride with potassium oxalate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RhCl}_3 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow \text{K}_3[\text{Rh}(\text{C}_2\text{O}_4)_3] + 3 \text{KCl} ]
The reaction mixture is usually heated to facilitate the dissolution of the reactants and the formation of the complex. After the reaction is complete, the solution is cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity rhodium salts and potassium oxalate, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Tris(oxalato)rhodate(3-), tripotassium undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The rhodium center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the rhodium center.
Reducing Agents: Such as sodium borohydride, can reduce the rhodium center.
Ligand Substitution: Ligands such as ammonia or ethylenediamine can replace the oxalate ligands under appropriate conditions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of higher oxidation state rhodium complexes.
Reduction: Reduction can result in lower oxidation state rhodium complexes.
Substitution: Substitution reactions yield new coordination complexes with different ligands.
Scientific Research Applications
Tris(oxalato)rhodate(3-), tripotassium has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other rhodium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Tris(oxalato)rhodate(3-), tripotassium exerts its effects involves the coordination of the rhodium center with various substrates. The oxalate ligands facilitate the binding of the complex to target molecules, allowing for catalytic or inhibitory actions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium ferrioxalate: A similar compound where iron replaces rhodium.
Potassium tris(oxalato)chromate: Another analogous compound with chromium as the central metal ion.
Uniqueness
Tris(oxalato)rhodate(3-), tripotassium is unique due to the specific properties imparted by the rhodium center, such as its catalytic activity and its interactions with biological molecules. These properties distinguish it from other similar compounds and make it valuable in various research and industrial applications.
Properties
CAS No. |
15602-35-4 |
|---|---|
Molecular Formula |
C6H6O12Rh |
Molecular Weight |
373.01 g/mol |
IUPAC Name |
oxalic acid;rhodium |
InChI |
InChI=1S/3C2H2O4.Rh/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
InChI Key |
YVYBDVDCJNLVEI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


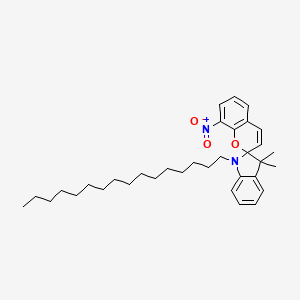

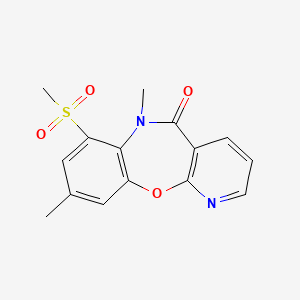
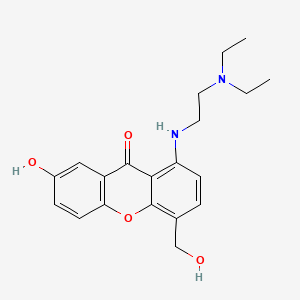
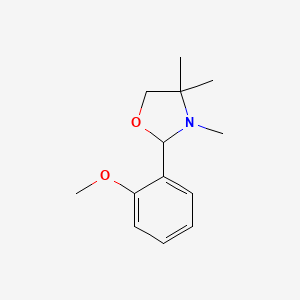
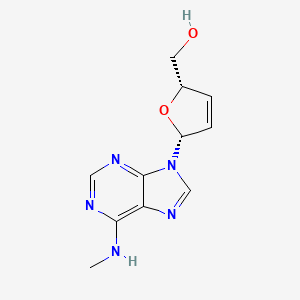
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)

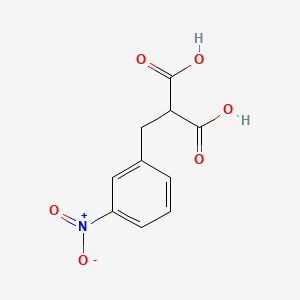
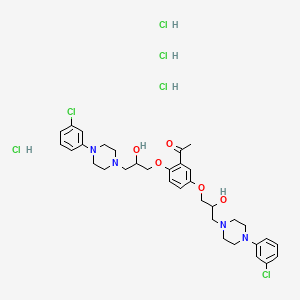
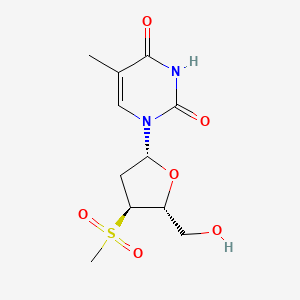
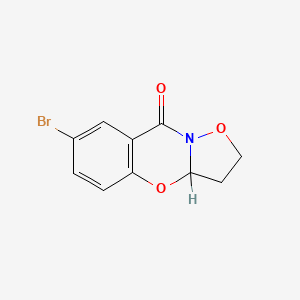
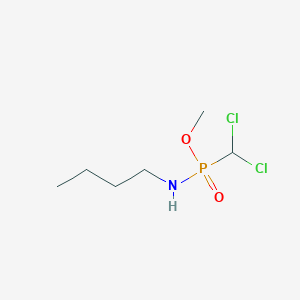
![[(2,3-Dihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B12802896.png)
